

physicochemical properties of 3,4-Dibromothiophene-2,5-dicarboxaldehyde

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Compound of Interest

Compound Name: 3,4-Dibromothiophene-2,5-dicarboxaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of **3,4-Dibromothiophene-2,5-dicarboxaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **3,4-Dibromothiophene-2,5-dicarboxaldehyde**. This compound is a key building block in the fields of materials science and organic synthesis, particularly for the development of conjugated polymers and covalent organic frameworks (COFs). This document details its known characteristics and provides relevant experimental protocols for its synthesis, starting from its precursors.

Physicochemical Properties

3,4-Dibromothiophene-2,5-dicarboxaldehyde is a solid at room temperature.^[1] Due to its bifunctional nature, possessing two reactive aldehyde groups and two carbon-bromine bonds, it is a versatile precursor for creating complex molecular architectures. For safe handling and to ensure stability, it should be stored in a cool, dark place (2-8°C) under an inert atmosphere.^[1]

Data Presentation: Quantitative Properties

A summary of the key quantitative data for **3,4-Dibromothiophene-2,5-dicarboxaldehyde** and its common precursor, 3,4-Dibromothiophene, is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of **3,4-Dibromothiophene-2,5-dicarboxaldehyde**

Property	Value	References
Molecular Formula	C ₆ H ₂ Br ₂ O ₂ S	[1]
Molecular Weight	297.95 g/mol	[1]
CAS Number	25373-20-0	[1] [2]
Appearance	Solid	[1]
Assay Purity	≥97%	[1]
Storage Temperature	2-8°C	[1]
InChI Key	UIIQKZFRHPLSLU- UHFFFAOYSA-N	[1]
SMILES	O=Cc1sc(C=O)c(Br)c1Br	[1]

Table 2: Physicochemical Properties of Precursor 3,4-Dibromothiophene

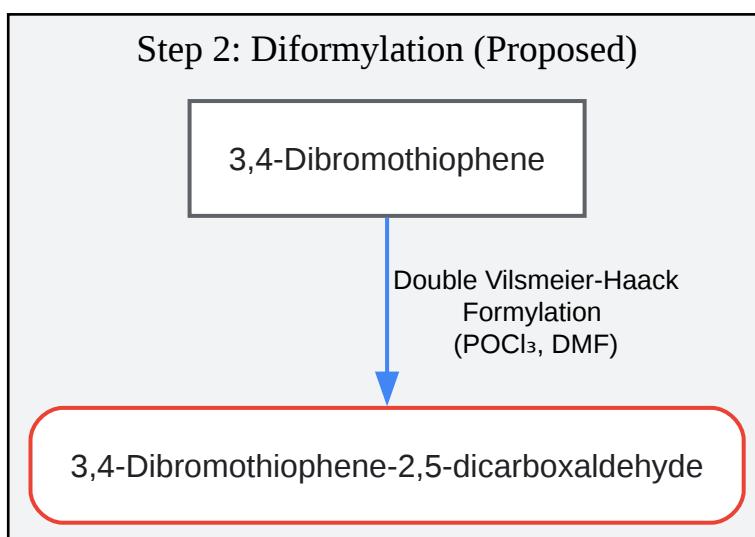
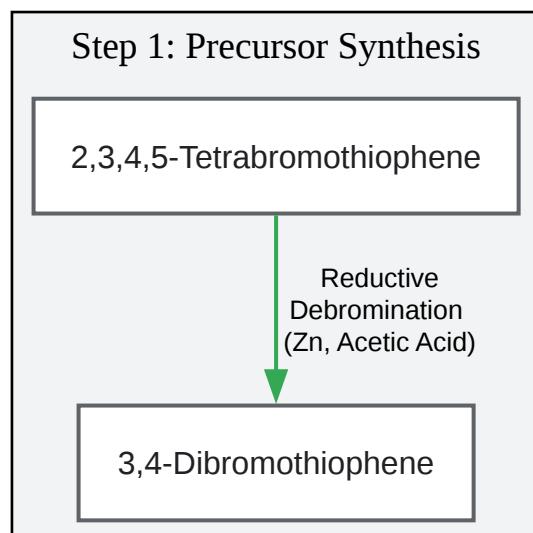
Property	Value	References
Molecular Formula	C ₄ H ₂ Br ₂ S	[1] [3] [4] [5]
Molecular Weight	241.93 g/mol	[1] [3] [4]
CAS Number	3141-26-2	[1] [3] [4]
Appearance	Clear colorless to yellow liquid	[5]
Melting Point	4-5 °C	[3] [4]
Boiling Point	221-222 °C	[4]
Density	2.188 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.640	[4]
Solubility	Not miscible or difficult to mix with water	[5]

Experimental Protocols & Synthesis

While a specific, peer-reviewed protocol for the synthesis of **3,4-Dibromothiophene-2,5-dicarboxaldehyde** is not readily available in the literature, its synthesis can be reliably achieved through a double Vilsmeier-Haack formylation of 3,4-Dibromothiophene. The mono-formylated compound, 3,4-dibromothiophene-2-carbaldehyde, is a known product of this reaction, and the diformylated target compound is a recognized major side product.[\[6\]](#) By adjusting the stoichiometry to favor diformylation, the desired product can be synthesized.

Logical Synthesis Workflow

The overall synthetic pathway from a common starting material to the target compound is illustrated below.



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Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 3,4-Dibromothiophene (Precursor)

The quality of the final product is highly dependent on the purity of the 3,4-Dibromothiophene monomer. A high-yield method for its synthesis is the selective reductive debromination of 2,3,4,5-tetrabromothiophene.^[7]

- Materials:

- 2,3,4,5-tetrabromothiophene (1 mole)
- Acetic acid (2-3 moles)
- Zinc powder (3-6 moles, 95% purity)
- Water
- Procedure:
 - Combine 2,3,4,5-tetrabromothiophene, acetic acid, and water in a suitable reaction vessel.
[7]
 - With stirring at room temperature, add the zinc powder in five portions over a period of 2 hours to control the reaction rate.[7]
 - After the addition is complete, heat the reaction mixture to 55-70°C and maintain reflux for 2-4 hours.[7]
 - Upon completion, cool the mixture to room temperature.[7]
 - Purify the product via vacuum distillation, collecting the fraction at 100°C to yield 3,4-Dibromothiophene.[7]

Protocol 2: Proposed Synthesis of 3,4-Dibromothiophene-2,5-dicarboxaldehyde

This proposed protocol is based on the established Vilsmeier-Haack reaction for the mono-formylation of 3,4-Dibromothiophene and is adapted to favor the formation of the dicarboxaldehyde.[6][8]

- Materials:

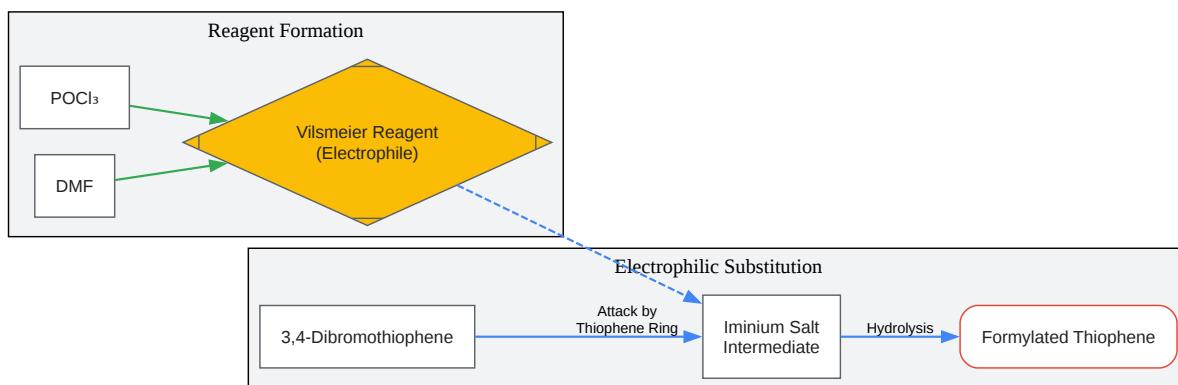
- 3,4-Dibromothiophene (1 equivalent)
- Phosphorus oxychloride (POCl_3) (≥ 2.4 equivalents)
- N,N-Dimethylformamide (DMF), anhydrous (≥ 3 equivalents)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium acetate solution
- Deionized water and brine
- Anhydrous sodium sulfate or magnesium sulfate
- Procedure:
 - Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to anhydrous DCM. Cool the solution to 0°C in an ice bath.[8]
 - Slowly add POCl_3 (at least 2.4 equivalents) dropwise to the stirred DMF/DCM solution. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.[8]
 - Reaction: Add a solution of 3,4-Dibromothiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise, maintaining the temperature at 0°C.[8]
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
 - Workup: Cool the reaction mixture back to 0°C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.[8]
 - Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[8]
 - Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
 - Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **3,4-Dibromothiophene-2,5-dicarboxaldehyde**.

Reaction Mechanisms and Applications

Vilsmeier-Haack Reaction Mechanism

The core of the synthesis is the Vilsmeier-Haack reaction, an electrophilic aromatic substitution that installs formyl groups onto the electron-rich thiophene ring.

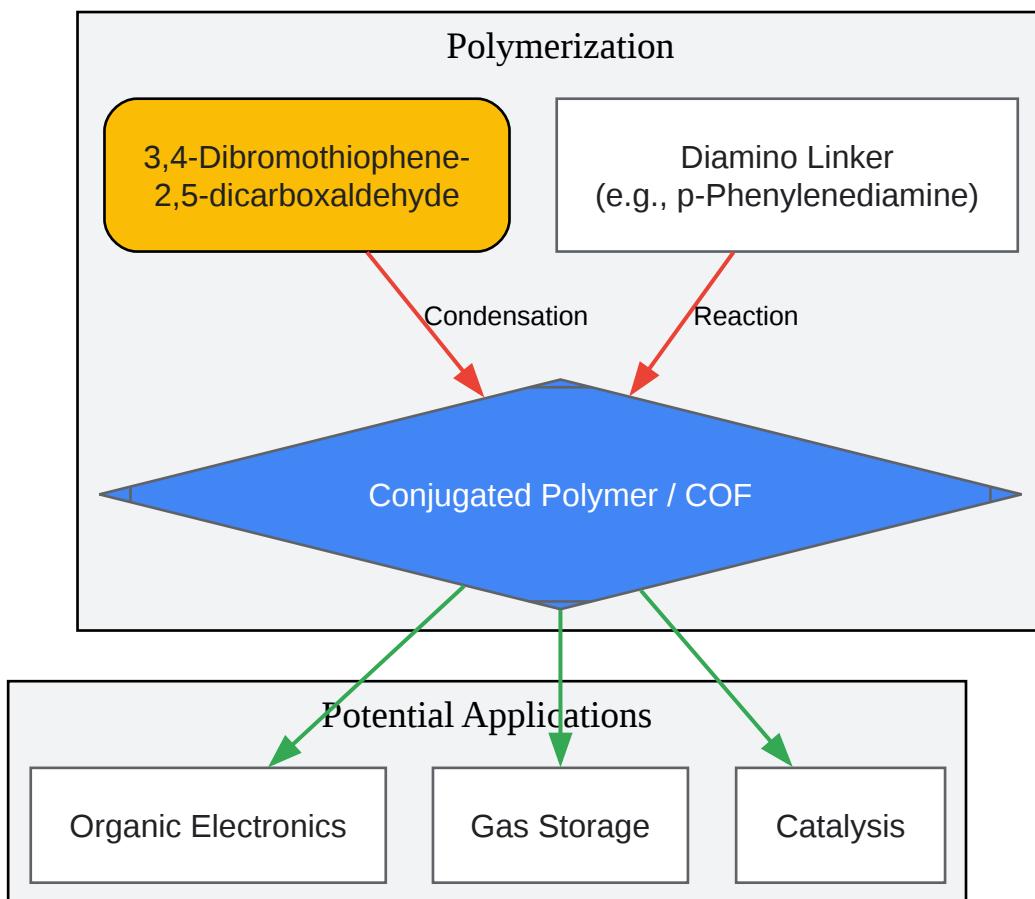


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General mechanism of the Vilsmeier-Haack formylation.

Applications in Materials Science

The two aldehyde functional groups of **3,4-Dibromothiophene-2,5-dicarboxaldehyde** make it an excellent monomer for condensation polymerization. It can be reacted with various amine-containing compounds to form polymers with extended π -conjugated systems, which are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).



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